3,3'-((3-(Dimethylamino)propyl)imino)bispropiononitrile
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Overview
Description
3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile is a chemical compound with the molecular formula C11H20N4 and a molecular weight of 208.3033 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a dimethylamino group and a propiononitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile involves the reaction of 3-(dimethylamino)propylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents to convert the nitrile groups into primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted derivatives of the original compound .
Scientific Research Applications
3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in binding to target molecules, facilitating the formation of stable complexes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
3,3’-Iminobis(N,N-dimethylpropylamine): This compound shares a similar structure but lacks the nitrile groups present in 3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile.
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,3’-((3-(Dimethylamino)propyl)imino)bispropiononitrile is unique due to its combination of dimethylamino and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and as a versatile reagent in chemical reactions .
Properties
CAS No. |
71326-27-7 |
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Molecular Formula |
C11H20N4 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[2-cyanoethyl-[3-(dimethylamino)propyl]amino]propanenitrile |
InChI |
InChI=1S/C11H20N4/c1-14(2)8-5-11-15(9-3-6-12)10-4-7-13/h3-5,8-11H2,1-2H3 |
InChI Key |
NFFPZZHDHNNXBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCC#N)CCC#N |
Origin of Product |
United States |
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